molecular formula C15H12IN3O3S B278359 N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea

N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea

Cat. No. B278359
M. Wt: 441.2 g/mol
InChI Key: KABHBEDBPUKFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea, also known as BIX-01294, is a small molecule inhibitor that targets histone methyltransferases (HMTs) and specifically inhibits the G9a enzyme. HMTs are enzymes that add methyl groups to histones, which play a critical role in the regulation of gene expression. BIX-01294 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions.

Mechanism of Action

N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea specifically targets the G9a enzyme, which is responsible for the methylation of histone H3 at lysine 9. Methylation of histones plays a critical role in the regulation of gene expression. Inhibition of G9a by N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea leads to a decrease in H3K9 methylation, resulting in altered gene expression. This altered gene expression can lead to the therapeutic effects observed in various diseases.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea has been shown to have various biochemical and physiological effects. In cancer cells, N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea has been shown to induce cell cycle arrest and apoptosis. It has also been shown to inhibit cancer cell migration and invasion. In neurodegenerative diseases, N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea has been shown to reduce neuroinflammation and improve cognitive function. N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea has also been shown to promote the differentiation of stem cells into specific cell types.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea also has some limitations. It is not selective for G9a and can inhibit other HMTs at higher concentrations. It also has poor solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea. One area of interest is the development of more selective inhibitors that target G9a specifically. Another area of interest is the study of N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea in combination with other chemotherapeutic agents to enhance its therapeutic effects. N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea could also be studied in the context of epigenetic reprogramming and gene therapy. Finally, the potential applications of N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea in other diseases and conditions could be explored.

Synthesis Methods

N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of 5-iodo-6-methyl-2-pyridinylamine with 1,3-benzodioxole-5-carbonyl chloride, followed by conversion to the corresponding thiourea using thiourea and potassium carbonate. The final product is isolated through column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to sensitize cancer cells to other chemotherapeutic agents. In neurodegenerative diseases, N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea has been shown to improve cognitive function and reduce neuroinflammation. N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea has also been studied for its potential applications in epigenetic reprogramming, stem cell differentiation, and gene therapy.

properties

Molecular Formula

C15H12IN3O3S

Molecular Weight

441.2 g/mol

IUPAC Name

N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C15H12IN3O3S/c1-8-10(16)3-5-13(17-8)18-15(23)19-14(20)9-2-4-11-12(6-9)22-7-21-11/h2-6H,7H2,1H3,(H2,17,18,19,20,23)

InChI Key

KABHBEDBPUKFCW-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=N1)NC(=S)NC(=O)C2=CC3=C(C=C2)OCO3)I

Canonical SMILES

CC1=C(C=CC(=N1)NC(=S)NC(=O)C2=CC3=C(C=C2)OCO3)I

Origin of Product

United States

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